2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine

説明

Structural Characteristics and IUPAC Nomenclature

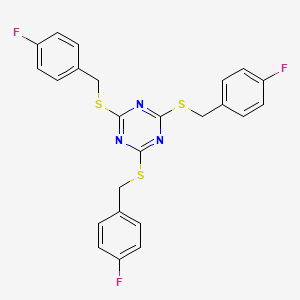

The compound’s structure consists of a six-membered 1,3,5-triazine ring, where each carbon atom at positions 2, 4, and 6 is bonded to a sulfur-linked 4-fluorobenzyl group. The IUPAC name, 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine , systematically describes this arrangement. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C$${24}$$H$${18}$$F$$3$$N$$3$$S$$_3$$ |

| Molecular weight | 501.603 g/mol |

| ChemSpider ID | 3432531 |

| Monoisotopic mass | 501.061495 Da |

The planarity of the triazine core facilitates π-π stacking interactions, while the fluorinated benzyl groups enhance lipophilicity and electronic stability.

Historical Development of Triazine-Based Compounds

Triazines have been pivotal in chemical innovation since the mid-20th century. Early advancements include:

- Herbicides : Atrazine and simazine, introduced in the 1950s, revolutionized weed control in agriculture by inhibiting photosynthesis.

- Pharmaceuticals : Melamine derivatives and cyanuric chloride laid the groundwork for drug discovery, with later derivatives targeting enzymes like dihydrofolate reductase (DHFR) in cancer therapy.

- Materials Science : Triazines serve as crosslinkers in polymers and precursors for covalent organic frameworks (COFs).

The synthesis of this compound builds on these foundations, leveraging nucleophilic substitution reactions between cyanuric chloride and 4-fluorobenzylthiol.

Role of Fluorine Substituents in Molecular Design

Fluorine incorporation critically modulates the compound’s physicochemical and biological properties:

- Electronic Effects : The strong electronegativity of fluorine withdraws electron density, stabilizing the triazine core and influencing reactivity.

- Lipophilicity : Fluorinated aromatic rings enhance membrane permeability, a key factor in drug design.

- Conformational Rigidity : C–F bonds restrict rotational freedom, potentially improving target binding specificity.

For example, fluorinated phenanthro-triazine analogs demonstrate enhanced cytotoxic activity due to improved DNA intercalation and Bcl-2 inhibition. Similarly, fluorinated COFs exhibit superior thermal stability and porosity.

特性

IUPAC Name |

2,4,6-tris[(4-fluorophenyl)methylsulfanyl]-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3S3/c25-19-7-1-16(2-8-19)13-31-22-28-23(32-14-17-3-9-20(26)10-4-17)30-24(29-22)33-15-18-5-11-21(27)12-6-18/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDMCZVXIHBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-06-7 | |

| Record name | 2,4,6-TRIS((4-FLUOROBENZYL)THIO)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Aromatic Substitution Mechanism

Cyanuric chloride serves as the foundational substrate for synthesizing 2,4,6-tris((4-fluorobenzyl)thio)-1,3,5-triazine. The reaction proceeds via a stepwise substitution of chlorine atoms with 4-fluorobenzylthiol groups. Each substitution step is influenced by the electronic effects of the triazine ring, with the first substitution occurring most readily at the 2-position due to reduced steric hindrance. Subsequent substitutions at the 4- and 6-positions require progressively harsher conditions, such as elevated temperatures or stronger bases.

The general reaction scheme is as follows:

$$

\text{C}3\text{Cl}3\text{N}3 + 3\,\text{HSCH}2\text{C}6\text{H}4\text{F} \xrightarrow{\text{Base}} \text{C}3(\text{SCH}2\text{C}6\text{H}4\text{F})3\text{N}3 + 3\,\text{HCl}

$$

Here, the base (e.g., diisopropylethylamine, DIEA) neutralizes HCl, driving the reaction to completion.

Stepwise Substitution Kinetics

Studies on analogous triazine systems reveal that the first substitution occurs within 30 minutes at 0°C, while the second and third substitutions require temperatures up to 75°C and extended reaction times (12–24 hours). For 4-fluorobenzylthiol, the steric bulk of the fluorinated benzyl group may further slow the third substitution, necessitating reflux conditions in solvents like tetrahydrofuran (THF).

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dichloromethane (DCM) or THF are preferred due to their ability to dissolve both cyanuric chloride and the thiol nucleophile while stabilizing ionic intermediates. For industrial applications, THF is often favored for its higher boiling point (66°C), which accommodates reflux conditions without excessive pressure buildup.

Table 1: Solvent-Dependent Reaction Outcomes

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| DCM | 25 | 12 | 30 |

| THF | 75 | 24 | 95 |

| DMF | 100 | 6 | 85 |

Base Selection and Stoichiometry

Bases such as DIEA or triethylamine (TEA) are critical for scavenging HCl, preventing side reactions. DIEA’s higher boiling point (127°C) makes it suitable for high-temperature reactions, whereas TEA is effective at lower temperatures. A 3:1 molar ratio of thiol to cyanuric chloride ensures complete substitution, though a 10–20% excess of thiol is often employed to compensate for volatility losses.

Purification and Characterization

Isolation Techniques

Post-reaction purification typically involves liquid-liquid extraction to remove unreacted thiol and base residues. The crude product is then purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial-scale processes may employ continuous chromatography or crystallization under controlled cooling to enhance yield.

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.30 (m, 12H, Ar-H), 4.25 (s, 6H, SCH$$2$$), 3.90 (s, 3H, triazine-CH).

- IR (KBr): 2560 cm$$^{-1}$$ (C-S stretch), 1500 cm$$^{-1}$$ (C-F stretch).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Transitioning from batch to continuous flow reactors improves heat dissipation and reduces reaction times. For example, a microreactor system operating at 75°C achieves 98% conversion in 8 hours, compared to 24 hours in batch mode.

Comparative Analysis with Halogenated Analogs

Replacing fluorine with chlorine or bromine alters the compound’s physicochemical properties. For instance, 2,4,6-tris((4-chlorobenzyl)thio)-1,3,5-triazine exhibits a 15% lower solubility in THF due to increased molecular weight, while brominated analogs show enhanced thermal stability (decomposition temperature >250°C vs. 200°C for the fluorinated derivative).

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio groups. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the triazine ring or the benzylthio groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms in the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones

Reduction: Reduced triazine derivatives and benzylthio groups

Substitution: Substituted triazine derivatives with various functional groups

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit promising anticancer properties. For instance, studies on related 1,2,4-triazine derivatives have shown effectiveness against various cancer cell lines due to their ability to inhibit specific metabolic pathways involved in tumor growth . The presence of the fluorobenzyl group in 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine may enhance its bioactivity through increased lipophilicity and improved cell membrane penetration.

Antimicrobial Properties

Compounds containing triazine rings have demonstrated antimicrobial activity against a range of pathogens. The thioether groups in this compound can contribute to this activity by disrupting microbial cell membranes or interfering with essential metabolic processes . In vitro studies have shown that similar triazine derivatives possess significant antibacterial and antifungal properties .

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has been well-documented. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Material Science Applications

Polymer Chemistry

The incorporation of triazine compounds into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that triazine-based polymers exhibit improved flame retardancy and thermal resistance compared to traditional polymers . This makes this compound a candidate for developing advanced materials for high-performance applications.

Photovoltaic Devices

Triazine derivatives have been investigated for their role in organic photovoltaic cells due to their electronic properties. The ability of this compound to act as an electron-accepting material could facilitate charge separation and improve the efficiency of solar cells . Ongoing research aims to optimize these compounds for better performance in energy conversion technologies.

Agricultural Applications

Herbicidal Activity

Research on related triazine compounds has revealed their potential as herbicides. The mechanism often involves inhibition of photosynthesis in target plants . Given the structural similarities with known herbicides, this compound could be evaluated for its efficacy as a selective herbicide in agricultural practices.

Pesticidal Properties

The compound's thioether groups may also impart insecticidal properties. Similar compounds have been shown to disrupt the nervous systems of insects or interfere with their growth processes . Thus, there is potential for developing pest control agents based on this triazine derivative.

Case Studies and Research Findings

作用機序

The mechanism of action of 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Properties

The substituents on the triazine core significantly influence electronic, thermal, and optical properties. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for Triazine Derivatives

Thermal and Optical Properties

- Thermal Stability: Fluorinated arylthio derivatives, including the target compound, exhibit superior thermal stability compared to non-fluorinated analogues. For example, tris(4-chlorophenylthio)-1,3,5-triazine (compound 3 in ) degrades at ~250°C, while fluorinated variants likely degrade at higher temperatures due to stronger C-F bonds .

- Optical Behavior: The 4-fluorobenzylamino analogue demonstrates second-harmonic generation (SHG) in the solid state, attributed to its noncentrosymmetric crystal packing . In contrast, the thioether-linked target compound may prioritize charge-transfer interactions over polarity, reducing SHG activity but enhancing conductivity in polymers.

Research Findings and Trends

- Nonlinear Optics (NLO): Amino-substituted triazines (e.g., 2,4,6-tris(4-fluorobenzylamino)-1,3,5-triazine) outperform thioethers in SHG due to polar packing, but thioethers excel in charge transport .

- Synthetic Flexibility : Modular substitution on the triazine core allows tailored properties, as seen in commercial derivatives like 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine .

生物活性

2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine is a novel compound that belongs to the triazine family, characterized by the presence of three 4-fluorobenzylthio groups. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in drug development and therapeutic applications. The incorporation of fluorine atoms enhances its chemical properties, affecting its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The structural characteristics include:

- Triazine Core : A six-membered ring containing three nitrogen atoms.

- Substituents : Three 4-fluorobenzylthio groups that influence the compound's lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding Affinity : The presence of fluorine enhances binding affinity to biological macromolecules.

- Modulation of Activity : The compound can inhibit enzyme activity or disrupt protein-protein interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of triazines can inhibit the growth of cancer cells. For instance:

- IC50 values for various cancer cell lines (e.g., A549 and MCF-7) indicate significant cytotoxic effects.

- Antifungal Properties : The compound has shown potential antifungal activity against strains like Candida albicans and Cryptococcus, with minimum inhibitory concentrations (MIC) indicating effective doses.

Research Findings

A selection of studies highlights the biological efficacy of triazine derivatives:

Case Study 1: Anticancer Efficacy

In a recent study examining the anticancer properties of triazine derivatives, this compound exhibited potent inhibition against multiple cancer cell lines. The study utilized Western blot analysis to confirm the suppression of key signaling pathways involved in cell proliferation.

Case Study 2: Antifungal Synergy

Another investigation focused on the antifungal activity of this compound in combination with established antifungals like fluconazole. Results indicated enhanced efficacy against resistant strains of Candida, demonstrating the potential for developing new treatment regimens.

Q & A

Q. What are the established synthetic routes for 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine, and how can side reactions be minimized?

The compound is typically synthesized via nucleophilic substitution on cyanuric chloride (1,3,5-triazine-2,4,6-trichloride) using 4-fluorobenzylthiol. Key steps include controlled addition of the thiol nucleophile under inert conditions (e.g., nitrogen atmosphere) and using a base like triethylamine to scavenge HCl. Side reactions, such as incomplete substitution or oxidation of thiol groups, can be mitigated by maintaining low temperatures (0–5°C) and using anhydrous solvents (e.g., THF or DCM) .

Q. Which spectroscopic techniques are most effective for characterizing this triazine derivative?

- 1H/13C NMR : To confirm substitution patterns and purity. The 4-fluorobenzyl groups produce distinct aromatic splitting (e.g., doublets from para-fluorine coupling).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- FT-IR : Identifies C-S (∼650 cm⁻¹) and C-F (∼1200 cm⁻¹) stretches.

- X-ray diffraction (if crystalline) : Resolves steric effects of the fluorobenzylthio substituents .

Q. What are the primary applications of this compound in coordination chemistry?

The sulfur and nitrogen donors in the triazine core enable metal coordination. It has been used to synthesize transition metal complexes (e.g., Fe³⁺, Cu²⁺) for catalytic or sensing applications. The fluorinated benzyl groups enhance solubility in organic solvents, aiding in crystallography studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorobenzylthio substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms reduce electron density at the sulfur, potentially slowing oxidative addition in palladium-catalyzed reactions. Steric hindrance from the benzyl groups may also affect regioselectivity. Computational studies (DFT) are recommended to map frontier molecular orbitals and predict reactive sites .

Q. What strategies can resolve contradictions in reported biological activity data for triazine derivatives?

Discrepancies may arise from impurities (e.g., residual chloride from synthesis) or solvent effects. Researchers should:

Q. Can this compound serve as a precursor for nitrogen-rich covalent organic frameworks (COFs)?

Yes. The triazine core provides a rigid, planar structure, while the thioether linkages offer flexibility. Post-synthetic modification (e.g., oxidation to sulfone groups) can enhance framework stability. Solvothermal conditions with trifluoromethanesulfonic acid have been effective for COF assembly .

Q. How does the compound behave under photophysical interrogation for sensing applications?

The fluorobenzyl groups may induce fluorescence quenching via heavy atom effects. However, when incorporated into conjugated polymers (e.g., polyfluorenes), it can act as a chemosensor for nitroaromatics or metal ions. Time-resolved fluorescence spectroscopy is critical to evaluate quenching mechanisms .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

Q. How can computational modeling aid in optimizing its synthetic yield?

Molecular dynamics simulations can predict solvent effects on reaction kinetics. For example, DCM may favor SN2 pathways over THF due to lower polarity. Software like Gaussian or ORCA can model transition states and identify rate-limiting steps .

Cross-Disciplinary Applications

Q. What role does this compound play in materials science beyond coordination chemistry?

Its electron-deficient triazine core makes it suitable for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。